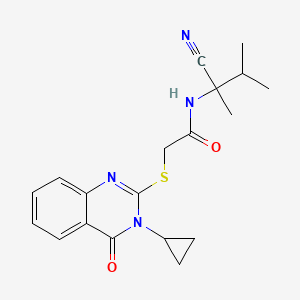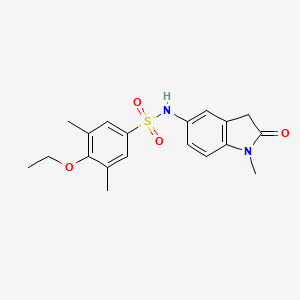
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to have several scientific research applications. The compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in neurological research, as it has been found to have neuroprotective effects. Additionally, the compound has been studied for its potential use in inflammation research, as it has been found to have anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves inhibition of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, the compound has been found to have anti-inflammatory effects by inhibiting the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity and yield. It has also been found to have several scientific research applications, making it a versatile compound for lab experiments. However, the compound has limitations in terms of its stability and solubility, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. One direction is the further study of its mechanism of action, particularly in terms of its inhibition of histone deacetylases and signaling pathways. Another direction is the exploration of its potential use in other scientific research areas, such as cardiovascular disease and metabolic disorders. Additionally, the development of more stable and soluble analogs of the compound may lead to improved efficacy in lab experiments.
Méthodes De Synthèse
The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves several steps. The first step is the synthesis of 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride, which is then reacted with 1-methyl-2-oxoindoline-5-carboxylic acid to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propriétés
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-25-19-12(2)8-16(9-13(19)3)26(23,24)20-15-6-7-17-14(10-15)11-18(22)21(17)4/h6-10,20H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUVUSWCLMZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

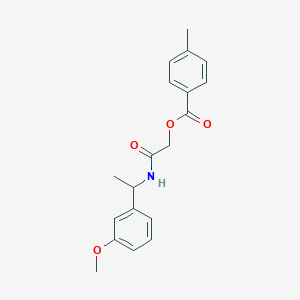

![Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate](/img/structure/B2784166.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide](/img/structure/B2784168.png)
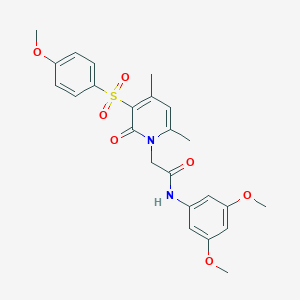
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2784173.png)
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2784177.png)
![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)
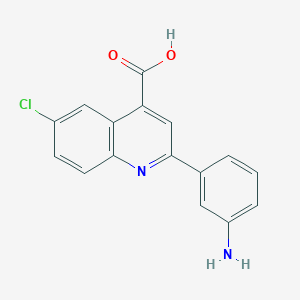
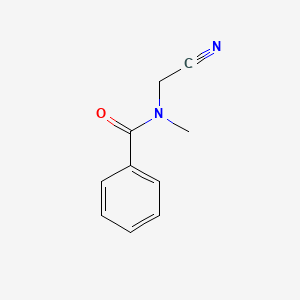

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
